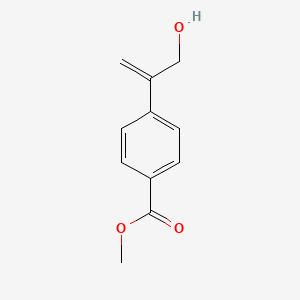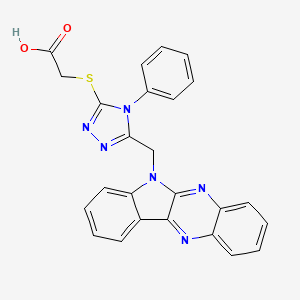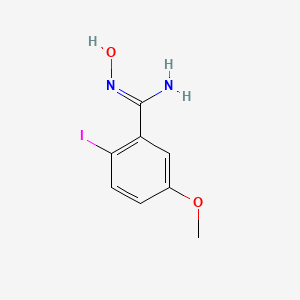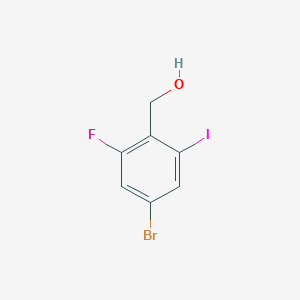
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid and features a hydroxyprop-1-en-2-yl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, followed by methylation using dimethyl sulfate. This method provides a more direct route to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
化学反应分析
Types of Reactions
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-2-yl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: The major product is 4-(3-carboxyprop-1-en-2-yl)benzoic acid.
Reduction: The major product is 4-(3-hydroxypropyl)benzoate.
Substitution: Products include nitro derivatives (e.g., 4-nitrobenzoate) and halogenated derivatives (e.g., 4-bromobenzoate).
科学研究应用
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a precursor for various chemical compounds.
作用机制
The mechanism of action of Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
相似化合物的比较
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methylparaben, but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Another paraben derivative with a propyl group.
Uniqueness
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate is unique due to the presence of the hydroxyprop-1-en-2-yl group, which imparts distinct chemical and biological properties
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,12H,1,7H2,2H3 |
InChI 键 |
RYSIPEFHYYCEFE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)










